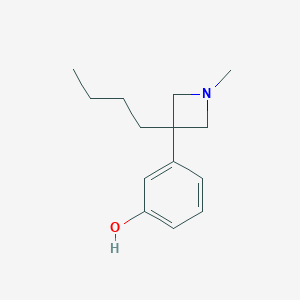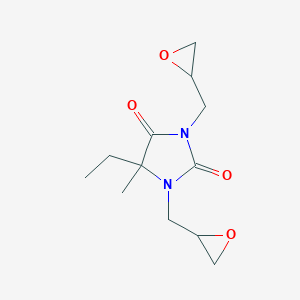
5-Ethyl-1,3-diglycidyl-5-methylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,3-diglycidyl-5-methylhydantoin (EDGMA) is a chemical compound that belongs to the class of glycidyl hydantoins. It is widely used in various scientific research applications due to its unique chemical properties and potential benefits.
Mecanismo De Acción
5-Ethyl-1,3-diglycidyl-5-methylhydantoin works by crosslinking the polymer chains through its epoxide groups. The crosslinking process enhances the mechanical, thermal, and chemical properties of the polymer. The crosslinked polymer is more resistant to heat, chemicals, and mechanical stress. The mechanism of action of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is well understood, and it has been extensively studied in different research applications.
Efectos Bioquímicos Y Fisiológicos
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has no known biochemical or physiological effects. It is not absorbed by the body, and it does not interact with biological systems. Therefore, it is considered safe for use in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in lab experiments include its high reactivity, low toxicity, and easy availability. It is also a cost-effective crosslinking agent that can be used in a wide range of research applications. However, the limitations of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the desired concentration.
Direcciones Futuras
There are several future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin to enhance its properties for specific research applications. For example, the addition of functional groups can improve the solubility and reactivity of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. Additionally, the use of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in the preparation of new materials such as nanocomposites and biomaterials is an exciting area of research. Overall, the future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin are diverse and promising.
Métodos De Síntesis
The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin involves the reaction of 5-ethyl-5-methylhydantoin with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the synthesis of polymers and resins. It is also used in the preparation of epoxy coatings, adhesives, and composites. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a versatile compound that can be modified to suit different research applications.
Propiedades
Número CAS |
15336-82-0 |
|---|---|
Nombre del producto |
5-Ethyl-1,3-diglycidyl-5-methylhydantoin |
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
JBBURRWEMSTGIX-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
Otros números CAS |
15336-82-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



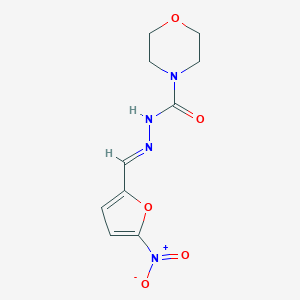
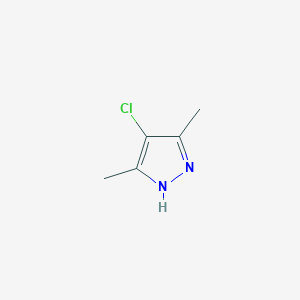
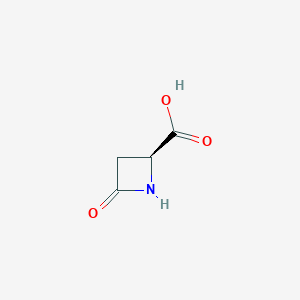
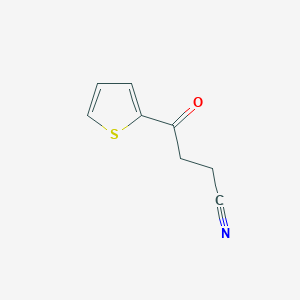



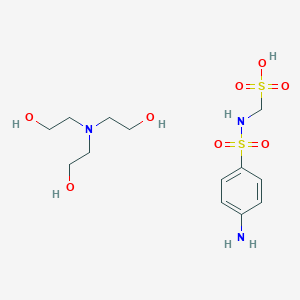
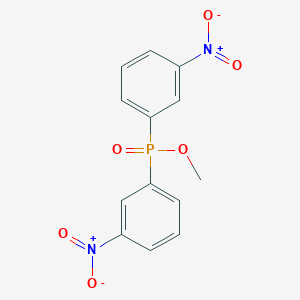
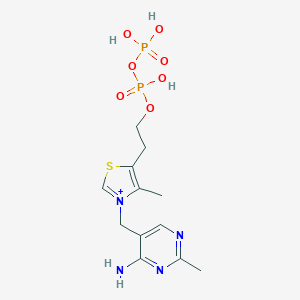


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
